molecular formula C7H12O B3004804 1-(3-Methylcyclobutyl)ethanone CAS No. 42809-13-2

1-(3-Methylcyclobutyl)ethanone

Cat. No.: B3004804
CAS No.: 42809-13-2
M. Wt: 112.172
InChI Key: GSEDIGOXQBKALA-IAQIWYKVSA-N
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Description

1-(3-Methylcyclobutyl)ethanone is a cyclic ketone that is commonly used in various fields of research, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylcyclobutyl)ethanone can be synthesized through various organic reactions. One common method involves the reaction of 3-methylcyclobutanone with ethylmagnesium bromide in the presence of a catalyst. The reaction is typically carried out under anhydrous conditions to prevent the formation of by-products .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Common reagents used in the industrial synthesis include ethylmagnesium bromide and 3-methylcyclobutanone .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylcyclobutyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted products depending on the nucleophile used

Scientific Research Applications

1-(3-Methylcyclobutyl)ethanone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(3-Methylcyclobutyl)ethanone involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities .

Comparison with Similar Compounds

  • Cyclobutyl methyl ketone
  • Methyl cyclobutyl ketone
  • Cyclobutylethanone

Comparison: 1-(3-Methylcyclobutyl)ethanone is unique due to the presence of a methyl group on the cyclobutane ring, which can influence its reactivity and physical properties. Compared to other similar compounds, it may exhibit different boiling points, solubility, and reactivity patterns .

Properties

IUPAC Name

1-(3-methylcyclobutyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-5-3-7(4-5)6(2)8/h5,7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEDIGOXQBKALA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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